molecular formula C17H19ClFN3O B2687415 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one CAS No. 1465292-24-3

1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one

Cat. No.: B2687415
CAS No.: 1465292-24-3
M. Wt: 335.81
InChI Key: NEBPKODKOKRONI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 4-chloro-3-fluorophenyl group and a 4-prop-2-ynylpiperazin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of an appropriate precursor to form the pyrrolidin-2-one ring.

    Substitution with 4-Chloro-3-fluorophenyl Group:

    Attachment of the 4-Prop-2-ynylpiperazin-1-yl Moiety: This step involves the reaction of the intermediate with 4-prop-2-ynylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(4-Chlorophenyl)-3-(4-piperazin-1-yl)pyrrolidin-2-one
  • 1-(4-Fluorophenyl)-3-(4-piperazin-1-yl)pyrrolidin-2-one
  • 1-(4-Chloro-3-fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidin-2-one

Uniqueness: 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one is unique due to the presence of both the 4-chloro-3-fluorophenyl group and the 4-prop-2-ynylpiperazin-1-yl moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c1-2-6-20-8-10-21(11-9-20)16-5-7-22(17(16)23)13-3-4-14(18)15(19)12-13/h1,3-4,12,16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPKODKOKRONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2CCN(C2=O)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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